8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate
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Overview
Description
8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C20H33NO5S and a molecular weight of 399.54 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino octyl chain, which is further linked to a 4-methylbenzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate typically involves the reaction of 8-aminooctanol with tert-butoxycarbonyl chloride to form the Boc-protected amino octyl intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the processes are often automated to improve efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild acidic conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Scientific Research Applications
8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate involves its ability to undergo deprotection reactions to release the free amine, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the substituted derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate
- 8-((tert-Butoxycarbonyl)amino)octyl 4-chlorobenzenesulfonate
- 8-((tert-Butoxycarbonyl)amino)octyl 4-nitrobenzenesulfonate
Uniqueness
This compound is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where the methyl group can influence the reaction outcome .
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]octyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO5S/c1-17-11-13-18(14-12-17)27(23,24)25-16-10-8-6-5-7-9-15-21-19(22)26-20(2,3)4/h11-14H,5-10,15-16H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZRUNAYGFZRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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